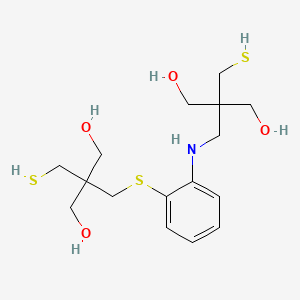
Cu(I) chelator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cu(I) chelator 1 is a compound designed to target and bind copper ions in their monovalent state (Cu(I)). This compound is particularly significant in the field of medicinal chemistry due to its ability to prevent the production of reactive oxygen species (ROS), which are harmful to cells . This compound has shown potential in treating diseases related to copper overload, such as Wilson’s disease and certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cu(I) chelator 1 typically involves the use of high-affinity ligands that can selectively bind to Cu(I) ions. One common method includes the reaction of a ligand with a copper salt under controlled conditions. The ligand is designed to have a high affinity for Cu(I) ions, ensuring selective binding .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as ligand synthesis, copper salt preparation, and the final chelation reaction. Quality control measures are implemented to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Cu(I) chelator 1 undergoes several types of chemical reactions, including:
Oxidation: Cu(I) can be oxidized to Cu(II) under certain conditions.
Reduction: Cu(II) can be reduced back to Cu(I) in the presence of reducing agents.
Substitution: Ligands in the chelator can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like ascorbate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce Cu(II) complexes, while reduction reactions will regenerate the Cu(I) chelator .
科学研究应用
Cu(I) chelator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study copper-related redox reactions and to develop new copper-based catalysts.
Biology: Investigated for its role in cellular copper homeostasis and its potential to mitigate copper-induced oxidative stress.
Medicine: Explored as a therapeutic agent for diseases like Wilson’s disease and certain cancers.
作用机制
Cu(I) chelator 1 exerts its effects by selectively binding to Cu(I) ions, preventing them from participating in redox reactions that produce harmful ROS. The compound targets copper ions in their monovalent state and forms stable complexes that are then excreted from the body. This mechanism is particularly useful in treating conditions like Wilson’s disease, where copper accumulation leads to toxicity .
相似化合物的比较
Cu(I) chelator 1 is unique due to its high selectivity for Cu(I) ions and its ability to prevent ROS production. Similar compounds include:
Chel2: A liver-targeting Cu(I) chelator known to promote intracellular Cu chelation and excretion.
PSP-2: A high-affinity Cu(I) chelator with potential anti-tumorigenic action.
Bathocuproinedisulfonic acid disodium salt: Used for rapid detection of copper ions.
属性
分子式 |
C16H27NO4S3 |
|---|---|
分子量 |
393.6 g/mol |
IUPAC 名称 |
2-[[2-[2,2-bis(hydroxymethyl)-3-sulfanylpropyl]sulfanylanilino]methyl]-2-(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C16H27NO4S3/c18-6-15(7-19,10-22)5-17-13-3-1-2-4-14(13)24-12-16(8-20,9-21)11-23/h1-4,17-23H,5-12H2 |
InChI 键 |
MMRZJBIWKTVBBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCC(CO)(CO)CS)SCC(CO)(CO)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


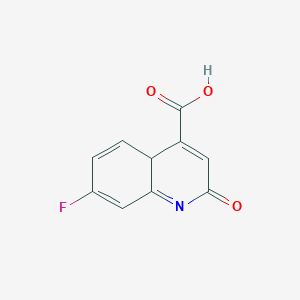
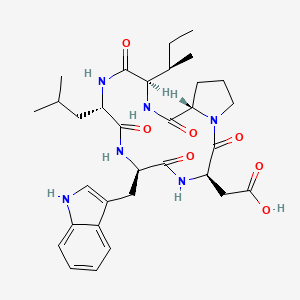
![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)
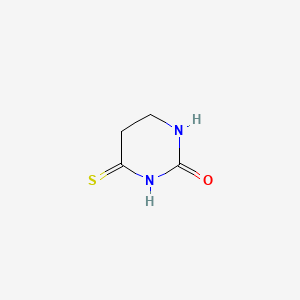
![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
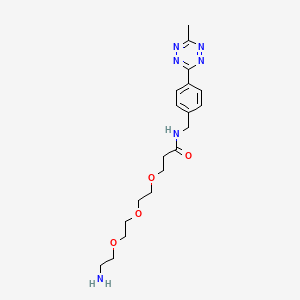
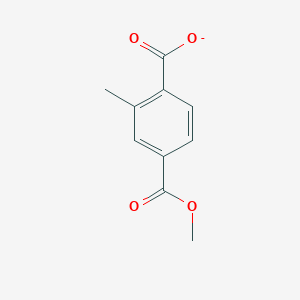
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
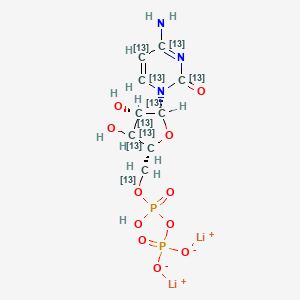
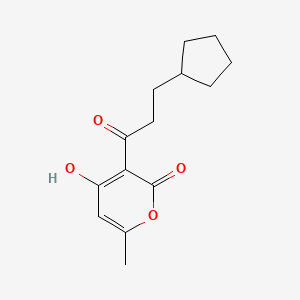
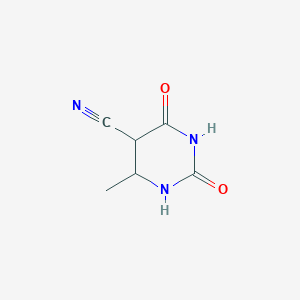
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)

